
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-1-ium iodide is a chemical compound that belongs to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their ability to form stable complexes with metals, making them valuable in various catalytic processes. The compound is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to an imidazolidin-1-ium core, with an iodide counterion.
Vorbereitungsmethoden
The synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-1-ium iodide typically involves the following steps:
Formation of the Imidazolidin-1-ium Core: The imidazolidin-1-ium core is synthesized by reacting 2,4,6-trimethylphenylamine with glyoxal in the presence of an acid catalyst. This reaction forms the imidazolidin-1-ium intermediate.
Substitution Reaction: The intermediate is then reacted with iodomethane to introduce the iodide counterion, resulting in the formation of this compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids. This reaction typically results in the formation of imidazolidin-2-one derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of imidazolidine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate, resulting in the formation of corresponding imidazolidin-1-ium salts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-1-ium iodide has several scientific research applications:
Catalysis: The compound is used as a ligand in metal-catalyzed reactions, including cross-coupling reactions, hydrogenation, and polymerization. Its ability to form stable complexes with metals enhances the efficiency and selectivity of these catalytic processes.
Material Science: It is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, due to its strong binding affinity with metal ions.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a scaffold for designing new therapeutic agents with improved pharmacological properties.
Biological Studies: It is used in biological studies to investigate the interactions between N-heterocyclic carbenes and biomolecules, providing insights into their potential biological activities.
Wirkmechanismus
The mechanism of action of 1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-1-ium iodide involves its ability to form stable complexes with metal ions. The imidazolidin-1-ium core acts as a strong electron-donating ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations.
The molecular targets and pathways involved depend on the specific metal and reaction conditions used. For example, in palladium-catalyzed cross-coupling reactions, the compound forms a stable complex with palladium, which then undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-1-ium iodide can be compared with other similar compounds, such as:
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound has a chloride counterion instead of iodide. It exhibits similar catalytic properties but may differ in solubility and reactivity due to the different counterion.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound has diisopropylphenyl groups instead of trimethylphenyl groups. The bulkier substituents can influence the steric and electronic properties of the ligand, affecting its catalytic performance.
1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride: This compound has a similar structure but with a different oxidation state of the imidazole ring. It can exhibit different reactivity and stability compared to the imidazolidin-1-ium derivative.
The uniqueness of this compound lies in its specific combination of substituents and counterion, which can influence its solubility, stability, and reactivity in various applications.
Eigenschaften
CAS-Nummer |
200730-57-0 |
|---|---|
Molekularformel |
C21H29IN2 |
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-1-ium;iodide |
InChI |
InChI=1S/C21H28N2.HI/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h9-12H,7-8,13H2,1-6H3;1H |
InChI-Schlüssel |
OBJJJNIORFPEGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[NH+]2CCN(C2)C3=C(C=C(C=C3C)C)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


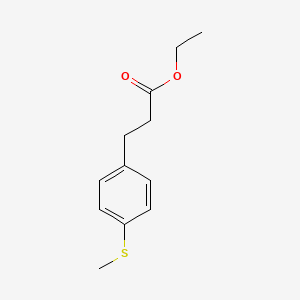
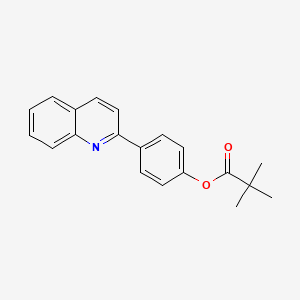
![(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B12574941.png)


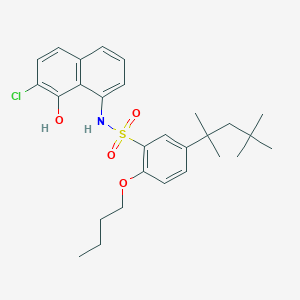
![2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B12574961.png)
![N-[3-[4-[3-[(4-Hydroxy-1-oxobutyl)amino]propyl]-1-piperazinyl]propyl]-2-(2-naphthalenyl)-4-quinolinamine](/img/structure/B12574962.png)
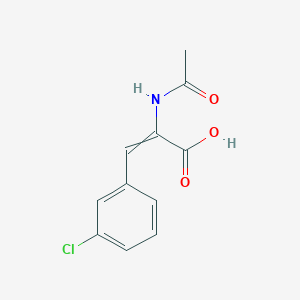
![2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B12574983.png)
![(2S)-1-{[(Naphthalen-1-yl)methyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B12574985.png)
![(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12574999.png)
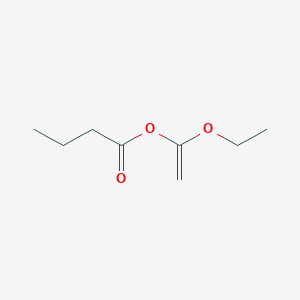
![N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine](/img/structure/B12575014.png)
